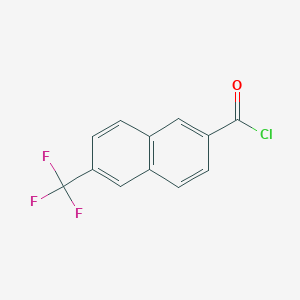
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a trifluoromethyl group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl ketones or acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of the trifluoromethyl group.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Trifluoromethyl Ketones or Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride depends on the specific reactions it undergoes. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)phenyl isocyanate
Uniqueness
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various synthetic applications .
Properties
Molecular Formula |
C12H6ClF3O |
|---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
6-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)9-2-1-8-6-10(12(14,15)16)4-3-7(8)5-9/h1-6H |
InChI Key |
FZFJZYTTWBLEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


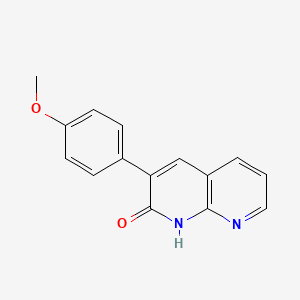
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

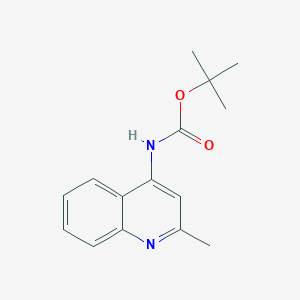
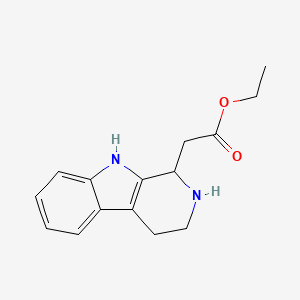
![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
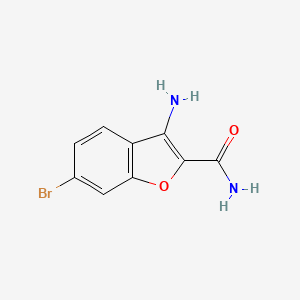




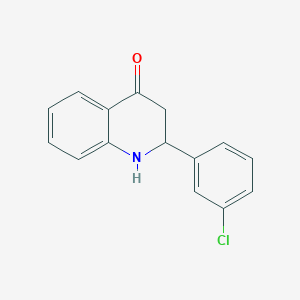
![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
